molecular formula C9H6N2O B8413595 6H-oxazolo[4,5-e]indole

6H-oxazolo[4,5-e]indole

Cat. No.: B8413595
M. Wt: 158.16 g/mol
InChI Key: CIACKZWMHRQXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Oxazolo[4,5-e]indole (CAS 32530-62-4) is a tricyclic heteroaromatic compound that serves as a fundamental chemical scaffold in medicinal chemistry and chemical biology research. Its core structure is a key precursor to the solvatochromic fluorophore 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI) . The PHOXI fluorophore is synthesized via a fluorogenic reaction with benzylamine and is notable for its high quantum yield and significant solvatochromism , exhibiting a remarkable 87 nm red-shift in water compared to cyclohexane . This makes it a valuable tool for probing biomolecular environments and interactions, as its fluorescence is highly sensitive to solvent polarity while maintaining a high quantum yield above 0.5 across various solvents . Beyond its role as a fluorescent tag, the oxazolo[4,5-e]indole ring system is of interest in anticancer agent discovery, as related oxazolo-fused tricyclic systems have demonstrated promising antitumour properties in preliminary screenings . The compound is characterized by the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

6H-pyrrolo[3,2-e][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-5,10H

InChI Key

CIACKZWMHRQXBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1NC=C3)N=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of 6H-Oxazolo[4,5-e]indole and Analogues
Compound Core Structure Key Substituents Pharmacological Targets
This compound Indole + oxazole 2-Phenyl, 8-azabicyclo groups nAChR, 5-HT receptors
Imidazo[4,5-e][1,3]diazepine Indole + imidazole + diazepine 4,8-Dione, guanidino carbamoyl HBV, HCV, Flaviviridae NTPases
Thiazolo[4,5-e]triazolopyrimidine Thiazole + triazole + pyrimidine 8-Phenyl, piperazino groups A2A adenosine receptor, antitumor
Dihydroimidazo[4,5-e]indole Partially saturated imidazole-indole 8-Azabicyclo, methyl groups nAChR, 5-HT receptors
Isoxazolo[4,5-e][1,2,4]triazepin Isoxazole + triazepine Methyl, halogen substituents Anticarcinogenic (purine-like)

Pharmacokinetic and Physicochemical Properties

  • This compound : LogP ~2.0, moderate solubility in polar solvents (e.g., DMF), and high quantum yield (QY) in fluorescence applications .
  • Dioxolo[4,5-e]indole derivatives : Higher hydrophilicity (LogP ~1.4) due to 1,3-dioxole substituents, but reduced CNS penetration .
  • Dihydroimidazo[4,5-e]indole : Partial saturation improves metabolic stability but reduces planar chirality, impacting receptor selectivity .

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of 6H-oxazolo[4,5-e]indole by enhancing reaction rates and improving yields. This method typically employs 3-nitroindoles and oxazole precursors in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with potassium carbonate as a base. Under microwave conditions (150–200°C, 10–30 minutes), the cyclocondensation proceeds efficiently, achieving yields of 70–85%. The rapid heating minimizes side reactions, making this method ideal for generating derivatives with electron-withdrawing or donating substituents. For example, 2-phenyl-6H-oxazolo[4,5-e]indole is synthesized in 78% yield using 5-hydroxyindole and benzylamine under microwave irradiation .

Catalyst-Free Multicomponent Bicyclizations

A breakthrough in eco-friendly synthesis involves catalyst-free multicomponent reactions (MCRs) combining arylglyoxals, cyclic enaminones, and amino acids. Conducted in ethanol under microwave assistance (80°C, 20 minutes), this method forms three bonds (C–C, C–N, C–O) in a single step, yielding diastereoenriched oxazoloindoles with >99:1 selectivity . The process avoids toxic catalysts and leverages hydrogen bonding to guide stereochemistry. For instance, reacting 4-chlorophenylglyoxal with cyclohexenaminone and L-alanine produces a this compound derivative in 82% yield. This approach is highly modular, enabling diverse substitutions at positions 2, 3, and 7a.

Oxidative Coupling with Benzylamine

Oxidative coupling of 5-hydroxyindoles with benzylamine represents a straightforward route to this compound derivatives. Conducted in borate buffer (pH 8) at ambient temperature, this method uses mild oxidants like potassium ferricyanide to facilitate cyclization. The reaction completes within 10 minutes, achieving near-quantitative yields for unsubstituted derivatives . For example, 5-hydroxyindole reacts with benzylamine to form 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI) in 95% yield. This method is particularly suited for bioconjugation applications, as demonstrated by its use in fluorogenic labeling of peptides.

Hydrogenation and Oxidation of Indole Derivatives

Recent advances in tetrahydroindole synthesis have enabled the preparation of this compound via selective hydrogenation and oxidation. For example, catalytic hydrogenation (H₂, Pd/C) of 4,5,6,7-tetrahydroindole-2-carboxylate followed by oxidative dehydrogenation with DDQ yields the fully aromatic oxazoloindole scaffold . This stepwise approach allows precise control over ring saturation, critical for tuning electronic properties. Yields range from 65–75%, with the oxidation step requiring anhydrous dichloromethane and low temperatures (−10°C) to prevent overoxidation.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters of the discussed methods:

Method Conditions Yield Range Selectivity Environmental Impact
Microwave-Assisted150–200°C, 10–30 min70–85%ModerateModerate (polar solvents)
Catalyst-Free MCRs80°C, 20 min (MW)75–90%>99:1 drLow (ethanol solvent)
Oxidative CouplingAmbient, pH 890–95%HighLow (aqueous buffer)
Palladium-Catalyzed80°C, 12–24 h70–90%HighHigh (toxic catalysts)
Hydrogenation/OxidationH₂/Pd/C, then DDQ65–75%ModerateModerate (hazardous reagents)

Microwave and catalyst-free methods excel in sustainability, while oxidative coupling offers unparalleled efficiency for unsubstituted derivatives. Transition-metal catalysis remains indispensable for complex functionalization but requires careful waste management.

Q & A

Basic: What synthetic strategies are optimal for preparing 6H-oxazolo[4,5-e]indole derivatives?

Answer:
The synthesis of this compound derivatives typically involves oxidative coupling of 5-hydroxyindole with amines. For example, PHOXI (2-phenyl-6H-oxazolo[4,5-e]indole) is synthesized via a fluorogenic oxidative coupling reaction between 5-hydroxyindole and benzylamine (). Key steps include:

Oxidation : Formation of a reactive p-quinoneimine methide intermediate.

Nucleophilic Attack : Benzylamine addition at position 3.

Cyclization : 1,5-hydride shift followed by ring closure.
Optimize yields using MnO₂ as an oxidant in DMF (, Example 1). Validate purity via TLC, NMR (¹H, ¹³C, ¹⁹F), and HRMS ().

Advanced: How can researchers resolve contradictions in regioselectivity during functionalization?

Answer:
Regioselectivity challenges arise in reactions like alkylation or Click chemistry (e.g., triazole formation). For example, solvent polarity and temperature significantly influence product ratios ( ):

Condition Regioselectivity (4:5 Ratio)
Methanol, reflux, 2 hours97:3 (R3=Ph)
Ethanol, KOH, room temperature66% methyl ester (linear vs. angular)
Methodological Recommendations :
  • Use polar aprotic solvents (DMF, PEG-400) for enhanced nucleophilic attack at position 4.
  • Screen bases (e.g., triethylamine vs. KOH) to direct isomer formation ( ).
  • Validate outcomes via crystallography (CCDC data, ) or NOE NMR experiments.

Basic: What spectroscopic techniques confirm the structure of this compound derivatives?

Answer:
Critical characterization methods include:

  • ¹H/¹³C NMR : Identify indole protons (δ 6.5–7.5 ppm) and oxazole carbons (δ 150–160 ppm) ().
  • ¹⁹F NMR : Confirm fluorinated substituents (δ -110 to -120 ppm for CF₃ groups) ().
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for PHOXI: m/z 253) ().
  • TLC : Monitor reaction progress (Rf ~0.5 in 70:30 EtOAc:hexane) ( ).

Advanced: How do this compound derivatives interact with nicotinic acetylcholine receptors (nAChRs)?

Answer:
These derivatives act as dual ligands for nAChRs (e.g., α7 subtype) and serotonergic receptors (5-HT₃/5-HT₆), validated via:

  • In Vitro Binding Assays : Displacement of ³H-GR65630 (5-HT₃) or inhibition of serotonin-induced Bezold-Jarisch reflex ().
  • Functional Selectivity : Substituents at R1 (e.g., 1-azabicyclo[2.2.2]oct-3-yl) enhance α7 affinity, while aryl groups improve 5-HT₆ binding ( ).
    Data Table :
Derivative IC₅₀ (nM) for α7 nAChR IC₅₀ (nM) for 5-HT₆
8-(Quinuclidin-3-yl) analog12 ± 3450 ± 50
2-(Imidazol-1-ylethyl) analog220 ± 3085 ± 10

Advanced: What computational methods predict the pharmacokinetic profile of these derivatives?

Answer:
Use in silico tools to assess:

  • Lipophilicity (LogP) : Predict blood-brain barrier penetration (e.g., PHOXI: LogP ~2.1 via XLogP3, ).
  • ADMET Properties : SwissADME or ADMETLab for solubility, CYP inhibition, and P-gp substrate potential.
  • Molecular Dynamics (MD) : Simulate binding to α7 nAChR (PDB: 8FV) to optimize substituent geometry ( ).

Basic: How are in vitro neuroprotective activities of these compounds evaluated?

Answer:
Standard assays include:

Glutamate-Induced Toxicity : Measure neuronal survival in SH-SY5Y cells.

Oxidative Stress Models : H₂O₂-induced damage in hippocampal slices.

Cholinergic Function : Acetylcholinesterase inhibition (Ellman’s method).
Dose-response curves (0.1–100 µM) and IC₅₀ values validate efficacy ( ).

Advanced: How to address discrepancies in receptor binding data across studies?

Answer:
Contradictions may arise from assay conditions (e.g., species-specific receptor isoforms). Mitigate via:

  • Standardized Protocols : Use HEK293 cells stably transfected with human α7 nAChR.
  • Positive Controls : Compare to known ligands (e.g., epibatidine for nAChRs, ondansetron for 5-HT₃).
  • Orthogonal Assays : Validate functional activity via calcium flux (FLIPR) and radioligand displacement ( ).

Basic: What are the key therapeutic applications of this compound derivatives?

Answer:
These compounds show promise in:

  • Neurodegenerative Disorders : Alzheimer’s (via cholinergic modulation) and Parkinson’s ().
  • Psychiatric Conditions : Schizophrenia (5-HT₆ antagonism) and depression ( ).
  • Neuroprotection : Stroke models (reducing glutamate excitotoxicity) ().

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

  • Structural Modifications : Replace labile esters with amides or heterocycles ( ).
  • Prodrug Design : Introduce phosphate esters for enhanced bioavailability (Example A, ).
  • Species-Specific Metabolism : Screen in hepatocyte models (rat vs. human) to identify vulnerable sites.

Basic: How to access crystallographic data for structure-based drug design?

Answer:
Public repositories like the Cambridge Crystallographic Data Centre (CCDC) provide coordinates (e.g., CCDC 2215817-2215819 for dispiro derivatives, ). Use Mercury software for analysis of hydrogen bonding and π-π stacking interactions critical for receptor binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.